6-Fluoropyrimidine-2,4-diamine
Overview
Description
6-Fluoropyrimidine-2,4-diamine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological and pharmacological activities, including anticonvulsant, antibacterial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoropyrimidine-2,4-diamine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2,4-diamino-6-chloropyrimidine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent . The reaction conditions often include elevated temperatures and anhydrous environments to facilitate the substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form larger heterocyclic structures through condensation with other compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Condensation Products: Larger heterocyclic compounds with potential biological activities.
Scientific Research Applications
6-Fluoropyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoropyrimidine-2,4-diamine involves its interaction with specific molecular targets. In the context of anticancer activity, it may inhibit enzymes involved in DNA synthesis, such as thymidylate synthase. This inhibition disrupts the synthesis of thymidine, a nucleotide essential for DNA replication, leading to cell death . The compound’s fluorine atom enhances its binding affinity to the target enzyme, increasing its efficacy .
Comparison with Similar Compounds
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent with a similar mechanism of action.
6-Chloropyrimidine-2,4-diamine: A precursor in the synthesis of 6-Fluoropyrimidine-2,4-diamine.
2,4-Diamino-6-hydroxypyrimidine: Another pyrimidine derivative with distinct chemical properties.
Uniqueness: this compound stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
6-fluoropyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVQRQCKNKKBOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326320 | |
Record name | 6-fluoropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-83-3 | |
Record name | 696-83-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-fluoropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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